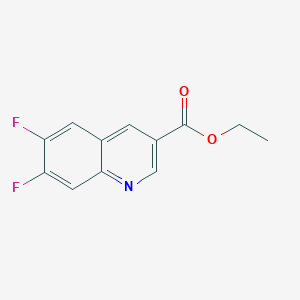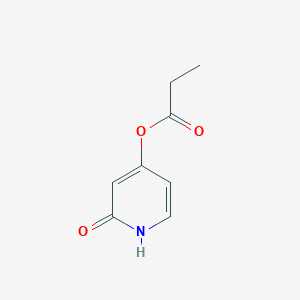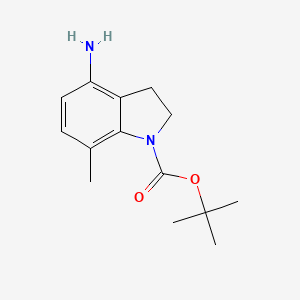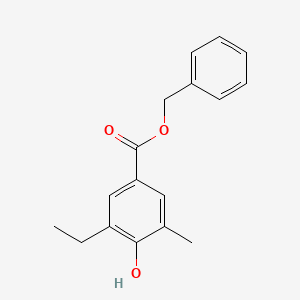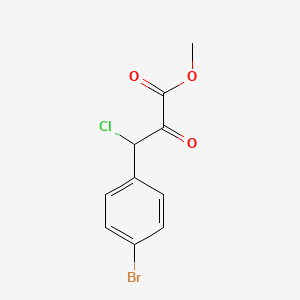
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is an organic compound that belongs to the class of alpha-keto esters. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom on the alpha carbon, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate typically involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The alpha carbon is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-3-chloro-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-methyl-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-chloro-2-oxo-butanoic acid methyl ester
Uniqueness
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is unique due to the combination of bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H8BrClO3 |
|---|---|
Molecular Weight |
291.52 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C10H8BrClO3/c1-15-10(14)9(13)8(12)6-2-4-7(11)5-3-6/h2-5,8H,1H3 |
InChI Key |
ZMPNWNKTWXYIPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


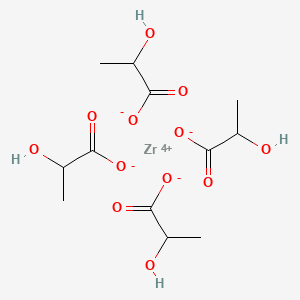
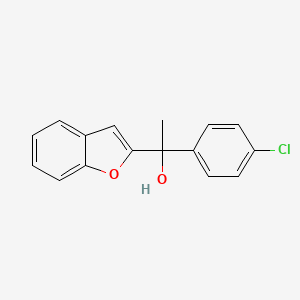
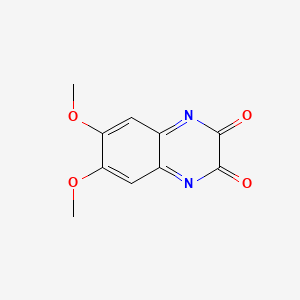
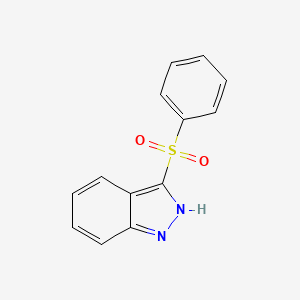
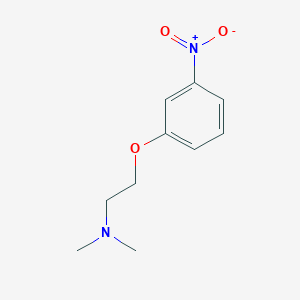
![4,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B8529401.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-](/img/structure/B8529402.png)
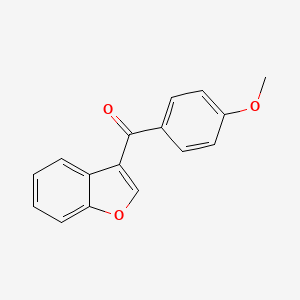
![N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B8529413.png)
![Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate](/img/structure/B8529430.png)
